molecular formula C29H24N2O2S2 B290286 13-(4-methoxyphenyl)-14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

13-(4-methoxyphenyl)-14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B290286
M. Wt: 496.6 g/mol
InChI Key: JITMFFWKRLDQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex heterocyclic compound. It belongs to the class of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include bromine, lithium, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, lithium, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one apart is its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit EGFR and its antitumor properties make it a promising candidate for further

Properties

Molecular Formula

C29H24N2O2S2

Molecular Weight

496.6 g/mol

IUPAC Name

13-(4-methoxyphenyl)-14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C29H24N2O2S2/c1-33-22-14-12-21(13-15-22)31-28(32)25-24-16-11-20-9-5-6-10-23(20)26(24)35-27(25)30-29(31)34-18-17-19-7-3-2-4-8-19/h2-10,12-15H,11,16-18H2,1H3

InChI Key

JITMFFWKRLDQLN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65

Origin of Product

United States

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